![molecular formula C17H15ClFN5O B2913867 5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-95-3](/img/structure/B2913867.png)
5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClFN5O and its molecular weight is 359.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized for their potential antimicrobial activities. The synthesis process involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to compounds with good or moderate activities against test microorganisms. This suggests that triazole compounds, including the one , could be explored for their antimicrobial properties (Bektaş et al., 2007).
Antitumor Activity
Another significant area of research is the investigation of triazole derivatives for antitumor activity. For instance, the compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" demonstrated an ability to inhibit the proliferation of certain cancer cell lines, indicating the potential of triazole compounds in cancer research (Hao et al., 2017).
Scaffold for Peptidomimetics and Biologically Active Compounds
Triazole-based scaffolds are suitable for the preparation of peptidomimetics or biologically active compounds. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, despite the possibility of undergoing Dimroth rearrangement, can be utilized to develop compounds with complete regiocontrol, aiding in the synthesis of structures typical of turn inducers and potentially active compounds, such as HSP90 inhibitors (Ferrini et al., 2015).
Antiviral Activities Against Influenza
The synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown significant antiviral activities against the bird flu influenza (H5N1), highlighting the potential of triazole and pyrazole derivatives in developing antiviral therapeutics (Hebishy et al., 2020).
properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEKENSHGXIBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
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